(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17537012
InChI: InChI=1S/C10H9BrOS2/c1-6-5-7(11)10(14-6)9(12)8-3-2-4-13-8/h2-5,9,12H,1H3
SMILES:
Molecular Formula: C10H9BrOS2
Molecular Weight: 289.2 g/mol

(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol

CAS No.:

Cat. No.: VC17537012

Molecular Formula: C10H9BrOS2

Molecular Weight: 289.2 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol -

Specification

Molecular Formula C10H9BrOS2
Molecular Weight 289.2 g/mol
IUPAC Name (3-bromo-5-methylthiophen-2-yl)-thiophen-2-ylmethanol
Standard InChI InChI=1S/C10H9BrOS2/c1-6-5-7(11)10(14-6)9(12)8-3-2-4-13-8/h2-5,9,12H,1H3
Standard InChI Key RAKNKXZMPZUPIL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(S1)C(C2=CC=CS2)O)Br

Introduction

(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol is a complex organic compound featuring a unique structure that includes two thiophene rings linked by a methanol group. One of the thiophene rings is substituted with a bromine atom and a methyl group, while the other is unsubstituted. This compound has a molecular formula of C11H13BrOS and a molecular weight of approximately 301.21 g/mol.

Synthesis and Reactions

The synthesis of this compound typically involves several steps and utilizes common reagents such as palladium catalysts and bases like potassium carbonate. Solvents such as dimethylformamide or toluene are often used in these reactions. The specific synthesis pathway may vary depending on the starting materials and desired yield.

Biological Activity and Potential Applications

(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol has been explored for its potential biological activities, including antimicrobial properties due to the presence of thiophene rings. These rings are known to interact with biological membranes, which could lead to therapeutic applications in medicinal chemistry. Additionally, compounds with similar structures have been investigated as enzyme inhibitors or modulators of receptor activity.

Comparison with Similar Compounds

Compound NameStructural DifferencesUnique Properties
(3-Bromo-5-methylthiophen-2-yl)(1H-pyrazol-3-yl)methanolContains a pyrazole ring instead of another thiophenePotentially different biological activity due to pyrazole's properties
(3-Bromo-thiophen-2-yl)(1H-pyrazol-4-yl)methanolDifferent position of hydroxyl group on pyrazoleMay influence reactivity and interaction with biological targets
(5-Bromothiophen-2-yl)methanolLacks methyl substitution on the thiophene ringSimpler structure may lead to different chemical behavior

Research Findings and Future Directions

Research on (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol focuses on its binding affinity to various biological targets. These studies aim to elucidate the mechanisms through which this compound may exert its effects, particularly in medicinal chemistry contexts where it could modulate enzyme activity or receptor signaling pathways. Further research is needed to fully explore its therapeutic potential and to understand its interactions at a molecular level.

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